molecular formula C12H18N2O3 B11804314 Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate

Cat. No.: B11804314
M. Wt: 238.28 g/mol
InChI Key: HOUMAXTUHQSSEL-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The cyclohexyloxy group is then introduced through an etherification reaction using cyclohexanol and a suitable dehydrating agent such as sulfuric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(cyclohexyloxy)-1H-pyrazole-5-carboxylate
  • Methyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(phenoxy)-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-cyclohexyloxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-2-16-12(15)10-8-11(14-13-10)17-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14)

InChI Key

HOUMAXTUHQSSEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC2CCCCC2

Origin of Product

United States

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